N-(2,3-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Description
N-(2,3-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS: 552842-84-9) is a synthetic acetamide derivative with a molecular weight of 327.38 g/mol and a purity of 98% . Its structure features a 2,3-dimethylphenyl group attached to the acetamide nitrogen and a phenoxy ring substituted with ethoxy (2-position) and formyl (4-position) groups.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-23-18-10-15(11-21)8-9-17(18)24-12-19(22)20-16-7-5-6-13(2)14(16)3/h5-11H,4,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEWTMPCPUWKCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H21NO4
- Molecular Weight : 327.37 g/mol
- CAS Number : 247592-88-7
1. Analgesic and Anti-inflammatory Effects
Research indicates that derivatives of acetamide compounds exhibit significant analgesic and anti-inflammatory properties. In vitro studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be applicable to this compound as well .
2. Antimicrobial Activity
The compound has been explored for its antimicrobial potential. A study involving acetamide derivatives demonstrated notable antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were comparable to established antibiotics, indicating a promising role in treating bacterial infections .
3. Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. Similar compounds have shown the ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Further research is needed to elucidate the specific pathways involved .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Compounds similar to this compound have been shown to inhibit enzymes involved in inflammatory processes and microbial growth.
- Receptor Modulation : The compound may interact with various receptors in the body, influencing pain perception and inflammatory responses.
Table 1: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
N-(2,3-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has been explored for its therapeutic potential, particularly in the treatment of microbial infections and cancer.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic enzymes.
Table 1: Antimicrobial Activity Against Various Strains
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Candida albicans | 12 |
Anticancer Potential
Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated significant growth inhibition against human ovarian cancer cells with a percent growth inhibition of over 70%.
Case Study: Anticancer Activity
A recent study assessed the compound's efficacy against several cancer cell lines, including SNB-19 and OVCAR-8, reporting percent growth inhibitions (PGIs) of 86.61% and 85.26%, respectively .
Biological Research
The compound is also investigated for its biological activities beyond antimicrobial and anticancer properties.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for research in inflammatory disease treatments.
Chemical Synthesis and Industrial Applications
This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
Synthetic Routes
The synthesis typically involves:
- Reaction of 2,3-dimethylphenylamine with 2-ethoxy-4-formylphenol to form an intermediate.
- Acylation with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Use
In industrial settings, this compound is utilized for producing specialty chemicals and materials due to its unique chemical structure and properties.
Comparison with Similar Compounds
Table 1: Comparative Analysis of N-(2,3-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide and Analogous Compounds
Key Differences and Implications
Substituent Effects: Formyl Group: The presence of a formyl group in the target compound and its analogs (e.g., CAS 579520-56-2) enables nucleophilic addition reactions, distinguishing them from non-formylated analogs like alachlor . Chlorine vs. Methyl Groups: Chlorinated analogs (e.g., CAS 579520-56-2) may exhibit enhanced biological activity due to increased electronegativity and lipophilicity, whereas methyl groups (e.g., 2,3- or 2,4-dimethylphenyl) influence steric hindrance and solubility .
Crystallographic Behavior :
- In analogs like the dichlorophenyl-pyrazolyl acetamide (Table 1), dihedral angles between aromatic rings vary significantly (54.8°–77.5°), affecting molecular packing and hydrogen-bonding patterns . Such conformational flexibility is critical for interactions with biological targets or crystallization processes.
Applications: Herbicidal Activity: Chlorinated acetamides (e.g., alachlor, pretilachlor) are widely used as pre-emergent herbicides, leveraging their chloro and methoxy substituents for soil persistence . Pharmaceutical Potential: Formylated analogs like the target compound may serve as intermediates for synthesizing bioactive molecules, given the formyl group’s utility in further derivatization .
Research Findings and Data
- Synthetic Methods : The target compound and its analogs are typically synthesized via carbodiimide-mediated coupling reactions, as demonstrated for dichlorophenyl-pyrazolyl acetamide derivatives .
- Analytical Techniques : Crystallographic studies using SHELX software (e.g., SHELXL, SHELXS) reveal conformational differences in asymmetric units, highlighting the role of substituents in molecular geometry .
- Thermal Properties: While melting/boiling points for the target compound are unspecified, analogs like 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 137-58-6) exhibit defined melting points (66–69°C), suggesting substituents significantly influence thermal stability .
Q & A
Q. What are the recommended synthetic routes for N-(2,3-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, and how can purity be optimized?
Methodological Answer: Synthesis typically involves coupling 2-(2-ethoxy-4-formylphenoxy)acetic acid with 2,3-dimethylaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt). Critical steps include:
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via /-NMR (key peaks: formyl proton at δ ~10.1 ppm, aromatic protons in 2,3-dimethylphenyl group at δ 6.8–7.2 ppm) .
Q. How is the molecular structure of this compound validated in crystallographic studies?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key considerations:
- Crystallization: Use slow evaporation in a mixed solvent system (e.g., dichloromethane/methanol).
- Refinement: Employ SHELXL for small-molecule refinement, focusing on resolving disorder in the ethoxy group or formyl moiety .
- Data Interpretation: Validate bond angles/lengths (e.g., C=O bond ~1.21 Å, C-N bond ~1.34 Å) against density functional theory (DFT) calculations .
Q. What strategies are effective in assessing the compound’s stability under experimental conditions?
Methodological Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C suggests robustness for high-temperature reactions) .
- Photostability: Expose to UV-Vis light (λ = 254 nm) and monitor degradation via HPLC; use amber vials if significant photolysis occurs .
- Solution Stability: Test in common solvents (DMSO, ethanol) over 72 hours; detect byproducts via LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:
- Dose-Response Validation: Replicate activity assays (e.g., TRPC channel activation ) across multiple concentrations (1 nM–100 µM) to confirm EC consistency.
- Impurity Profiling: Use high-resolution LC-MS to identify trace byproducts (e.g., hydrolyzed formyl or ethoxy derivatives) that may interfere with biological activity .
- Orthogonal Assays: Cross-validate results using electrophysiology (e.g., patch-clamp for ion channel modulation) and computational docking (e.g., AutoDock for target binding affinity) .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of analogs?
Methodological Answer:
- Pharmacophore Modeling: Identify critical moieties (e.g., formyl group for hydrogen bonding, ethoxy group for lipophilicity) using Schrödinger Phase .
- QSAR Studies: Train models on analogs (e.g., pesticidal acetamides ) with biological data to predict activity cliffs.
- MD Simulations: Simulate binding dynamics (e.g., GROMACS) to assess conformational flexibility of the phenoxyacetamide backbone .
Q. How should researchers address challenges in crystallographic data refinement for low-symmetry polymorphs?
Methodological Answer:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for low-symmetry crystals (e.g., monoclinic P2/c) .
- Disorder Modeling: Apply PART instructions in SHELXL to model ethoxy or methyl group disorder, refining occupancy factors iteratively .
- Validation Tools: Cross-check with R (<5%) and Hirshfeld surface analysis to ensure packing efficiency and intermolecular interactions (e.g., C-H···O bonds) .
Q. What are the best practices for designing derivatives to enhance target selectivity?
Methodological Answer:
- Scaffold Modification: Introduce electron-withdrawing groups (e.g., nitro at the 4-formyl position) to modulate electronic effects on binding .
- Isosteric Replacement: Replace ethoxy with methoxy or cyclopropyloxy to balance steric and hydrophobic interactions .
- In Silico Screening: Use virtual libraries (e.g., Enamine REAL Space) to prioritize analogs with predicted ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
